2-([1,1'-Biphenyl]-4-yl)propan-2-amine
Description
2-([1,1'-Biphenyl]-4-yl)propan-2-amine is a secondary amine featuring a biphenyl core substituted at the para-position with a dimethylamino (propan-2-amine) group. This compound is structurally related to pharmacologically active amines, such as amphetamine derivatives, though its specific biological activity remains underexplored in the provided literature. Its synthesis likely involves coupling reactions or alkylation of biphenyl precursors, though explicit details are absent in the evidence. Crystallographic studies of analogous biphenyl compounds (e.g., biphenyl esters) suggest that the biphenyl group promotes tightly packed crystal lattices, which may influence solubility and stability .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propan-2-amine |
InChI |
InChI=1S/C15H17N/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
InChI Key |
CKJGGRVGNROOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the nitro group to an amine group.
Industrial Production Methods
In industrial settings, the production of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted biphenyl compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in several therapeutic areas:
Antitumor Activity
Research indicates that biphenyl derivatives exhibit significant antitumor properties. Studies have reported that certain modifications to the biphenyl structure can enhance its effectiveness against various cancer cell lines .
Anti-inflammatory and Analgesic Effects
2-([1,1'-Biphenyl]-4-yl)propan-2-amine has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases .
Neurological Applications
The compound's structural features allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Cardiovascular Health
As a key intermediate in the synthesis of Sacubitril (AHU-377), a novel antihypertensive agent, 2-([1,1'-Biphenyl]-4-yl)propan-2-amine plays a crucial role in cardiovascular drug development .
Case Studies
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for transaminases, facilitating the transfer of amino groups to ketone substrates . This process is catalyzed by pyridoxal phosphate (PLP) as a cofactor, following a ping-pong bi-bi mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-([1,1'-Biphenyl]-4-yl)propan-2-amine with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological activities:
| Compound Name | Structure | Molecular Weight | Key Functional Groups | Biological Activity | References |
|---|---|---|---|---|---|
| 2-([1,1'-Biphenyl]-4-yl)propan-2-amine | Biphenyl core + propan-2-amine | 225.33 g/mol¹ | Tertiary amine, biphenyl | Not explicitly reported | |
| 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl benzoate (2p) | Biphenyl core + ester-linked benzoyl group | 318.35 g/mol² | Ester, biphenyl | Tyrosinase inhibitor (comparable to kojic acid) | |
| (S)-N-(1-([1,1'-Biphenyl]-4-yl)-2-phenylethyl)-2-(4-methoxyphenyl)propan-2-amine (3ea) | Biphenyl + phenylethyl chain + methoxyphenyl-propan-2-amine | 433.58 g/mol³ | Tertiary amine, methoxy, biphenyl | Undisclosed (pharmaceutical intermediate) | |
| (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Fluorinated biphenyl + propanamide | 376.43 g/mol⁴ | Amide, fluorine, biphenyl | Not explicitly reported | |
| (4-phenylphenyl)methylamine | Biphenyl + isopropylamine | 225.33 g/mol | Secondary amine, biphenyl | No activity reported |
¹Calculated based on formula C₁₆H₁₉N.
²From .
³From .
⁴From .
Key Structural and Functional Differences:
Functional Groups: The target compound’s tertiary amine distinguishes it from esters (e.g., 2p) and amides (e.g., fluorinated propanamide), which may alter solubility and bioavailability. Amines are more basic, favoring protonation under physiological conditions.
Biological Activity :
- Biphenyl esters (e.g., 2p ) exhibit tyrosinase inhibition via binding at the enzyme’s active-site entrance, suggesting that the biphenyl moiety’s aromaticity is critical for interactions . The target compound’s amine group could facilitate distinct binding modes.
- 3ea () includes a methoxyphenyl group, which may enhance lipophilicity and CNS penetration, though its pharmacological role is unspecified .
Biphenyl esters (e.g., 2p) have higher molecular weights (318.35 g/mol) and reduced basicity, likely limiting blood-brain barrier penetration compared to amines .
Research Findings and Implications
- Tyrosinase Inhibition : Biphenyl esters (e.g., 2p, 2r, 2s ) demonstrate competitive inhibition, with molecular docking suggesting biphenyl-aromatic interactions at the enzyme’s entrance. The target compound’s amine group could mimic these interactions or introduce new binding modes .
- Synthetic Strategies : Analogous compounds (e.g., 3ea ) are synthesized via nucleophilic substitution or coupling reactions, often employing potassium carbonate in DMF. Similar methods may apply to the target compound .
- Crystallography : Biphenyl derivatives form dense crystal lattices due to π-π stacking, as shown in . The target compound’s structure could be resolved using SHELX programs, widely used for small-molecule refinement .
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yl)propan-2-amine, also known as a derivative of propan-2-amine, has garnered attention for its potential biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure
The structure of 2-([1,1'-Biphenyl]-4-yl)propan-2-amine can be represented as follows:
This compound features a biphenyl moiety, which is known to influence its biological interactions.
Antibacterial Activity
Recent studies have indicated that 1,3-bis(aryloxy)propan-2-amines, a class that includes derivatives like 2-([1,1'-Biphenyl]-4-yl)propan-2-amine, exhibit significant antibacterial properties against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various synthetic 1,3-bis(aryloxy)propan-2-amines against strains such as Staphylococcus aureus and Enterococcus faecalis. The results demonstrated that certain compounds inhibited bacterial growth at low micromolar concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CPD20 | S. aureus | 10 µg/ml |
| CPD22 | E. faecalis | 10 µg/ml |
These findings suggest that derivatives of propan-2-amines may serve as promising candidates for developing new antibacterial agents, particularly against multidrug-resistant strains .
Anticancer Activity
The anticancer potential of 2-([1,1'-Biphenyl]-4-yl)propan-2-amine has been explored in various studies focusing on its cytotoxic effects on cancer cell lines.
Research Findings
A detailed structure–activity relationship (SAR) study indicated that modifications to the biphenyl structure significantly impacted the cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | MCF-7 | 7.5 |
| Compound C | HeLa | 12.0 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential effectiveness in cancer treatment .
The mechanism by which 2-([1,1'-Biphenyl]-4-yl)propan-2-amines exert their biological effects involves multiple pathways:
- Cell Cycle Arrest : Compounds have been shown to induce G0/G1 and G2/M phase arrest in cancer cells.
- Apoptosis Induction : Active compounds lead to increased sub-G1 populations in treated cells, indicating apoptosis.
- Inhibition of Key Proteins : Some derivatives target proteins involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
